molecular formula C13H19NO2 B7874674 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol

2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol

Cat. No.: B7874674
M. Wt: 221.29 g/mol
InChI Key: ZNVJPAPWWIDAMZ-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol is an organic compound that features a cyclopropyl group, a methoxybenzyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diiodomethane and a zinc-copper couple.

    Introduction of the methoxybenzyl group: This step involves the alkylation of a benzyl alcohol derivative with a methoxy group using a suitable alkylating agent.

    Aminoethanol moiety formation: The final step involves the reaction of the intermediate with an appropriate amine to introduce the aminoethanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aminoethanol derivatives.

Scientific Research Applications

2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Cyclopropyl-(2-methoxy-phenyl)-amino]-ethanol
  • 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-propanol
  • 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-butanol

Uniqueness

2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[cyclopropyl-[(2-methoxyphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-13-5-3-2-4-11(13)10-14(8-9-15)12-6-7-12/h2-5,12,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVJPAPWWIDAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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